1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Description

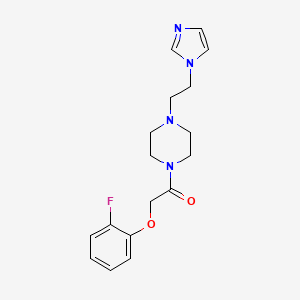

1-(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a piperazine-imidazole hybrid compound featuring a 2-fluorophenoxy substituent linked to an ethanone moiety. Its structure combines a piperazine core (a six-membered heterocycle with two nitrogen atoms) connected via an ethyl spacer to a 1H-imidazole ring. The 2-fluorophenoxy group at the ethanone position introduces aromatic and electron-withdrawing properties, which are critical for modulating pharmacological activity and metabolic stability.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2/c18-15-3-1-2-4-16(15)24-13-17(23)22-11-9-20(10-12-22)7-8-21-6-5-19-14-21/h1-6,14H,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMYSXGAJUZGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with 2-Chloroethylimidazole

Piperazine reacts with 1-(2-chloroethyl)-1H-imidazole in acetonitrile at 0–5°C under nitrogen. Triethylamine (1.1 equiv) acts as a base to scavenge HCl, driving the reaction to completion.

Reaction Conditions

- Solvent : Anhydrous acetonitrile

- Temperature : 0°C → room temperature (12–18 h)

- Workup : Filtration, solvent evaporation, and recrystallization from ethanol

- Yield : 60–65%

Key Characterization

- 1H NMR (CDCl3) : δ 7.52 (s, 1H, imidazole), 3.95 (t, J = 6.8 Hz, 2H, NCH2), 2.85–2.45 (m, 10H, piperazine + CH2).

- MS (EI) : m/z 221 [M+H]+.

Synthesis of Intermediate B: 2-Chloro-1-(2-fluorophenoxy)ethanone

Chloroacetylation of 2-Fluorophenol

2-Fluorophenol reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

Procedure

- Dissolve 2-fluorophenol (1.0 equiv) in DCM.

- Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 4 h at room temperature.

- Extract with 5% NaHCO3, dry (MgSO4), and concentrate.

Yield : 75–80%

Purity : >95% by GC-MS.

Coupling of Intermediates A and B

Nucleophilic Substitution in Polar Aprotic Solvents

Intermediate A (1.0 equiv) reacts with Intermediate B (1.1 equiv) in acetonitrile at 60°C for 8–12 h.

Optimization Insights

- Base : K2CO3 (2.0 equiv) enhances phenoxide nucleophilicity.

- Solvent : DMF or acetonitrile improves solubility.

- Catalyst : KI (0.1 equiv) accelerates substitution via the Finkelstein mechanism.

Workup

- Filter to remove salts.

- Concentrate under reduced pressure.

- Purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1).

Alternative Pathway: One-Pot Sequential Synthesis

Direct Assembly from Primary Building Blocks

A streamlined approach avoids isolating intermediates:

- Step 1 : Piperazine + 2-chloroethylimidazole → Intermediate A (in situ).

- Step 2 : Add chloroacetyl chloride and 2-fluorophenol sequentially.

Advantages

Reaction Optimization and Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes kinetics without decomposition |

| Solvent Polarity | ε = 37.5 (DMF) | Enhances nucleophilicity |

| Molar Ratio (A:B) | 1:1.2 | Compensates for steric hindrance |

Common Side Reactions

- Over-alkylation : Piperazine’s secondary amine may react with excess chloroethanone. Mitigated by stoichiometric control.

- Imidazole ring oxidation : Avoid strong oxidizing agents; use inert atmospheres.

Analytical Characterization

Spectroscopic Data

- FT-IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 830 cm⁻¹ (C-F).

- 1H NMR (DMSO-d6) : δ 8.12 (s, 1H, imidazole), 7.45–6.95 (m, 4H, fluorophenyl), 4.15 (s, 2H, OCH2), 3.80–2.60 (m, 12H, piperazine + NCH2).

- 13C NMR : δ 205.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 137.5 (imidazole C2), 122.4 (piperazine C).

Chromatographic Purity

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenoxy group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole and piperazine structures exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms such as receptor modulation and enzyme inhibition.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. The imidazole moiety is known for its broad-spectrum antimicrobial activity, making derivatives like 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone valuable in developing new antimicrobial therapies .

Anticonvulsant Effects

Recent studies have investigated the anticonvulsant properties of similar imidazole-based compounds. The structure of this compound suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other seizure disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between imidazole derivatives and piperazine-substituted phenols. The detailed mechanism of action remains an area for further research; however, it is hypothesized that the compound may exert its effects through receptor binding or modulation of signaling pathways involved in various biological processes .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant anticancer activity in vitro against breast cancer cell lines | Suggests potential for development as a chemotherapeutic agent |

| Study B | Exhibited strong antibacterial effects against MRSA strains | Indicates utility in treating antibiotic-resistant infections |

| Study C | Showed anticonvulsant activity in animal models | Points towards possible application in epilepsy treatment |

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sertaconazole (FI-7045, CAS 99592-32-2)

Structure : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene .

Key Differences :

- Replaces the piperazine-ethyl-imidazole chain with a benzo[b]thienylmethyl ether.

- Contains dichlorophenyl instead of 2-fluorophenoxy groups. Pharmacology: Potent antifungal agent targeting cytochrome P450-dependent lanosterol 14α-demethylase. Sertaconazole exhibits broad-spectrum activity against Candida spp. and dermatophytes. Its nitrate derivative enhances solubility and bioavailability . Synthesis: Achieved via coupling of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with a thienylmethyl chloride intermediate (27% yield) .

Antifungal Metal Complexes (APEHQ Ligand)

Structure: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) . Key Differences:

- Replaces imidazole with a diazenyl-quinoline moiety.

- Piperazine is methyl-substituted.

Pharmacology : APEHQ-metal complexes (e.g., Co(II), Cu(II)) show enhanced antifungal activity compared to the parent ligand, likely due to improved membrane penetration and metal-mediated oxidative stress .

2-(1H-Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (793690-38-7)

Structure : Combines benzimidazole, sulfanyl, and 4-fluorophenyl-piperazine groups .

Key Differences :

- Substitutes imidazole with benzimidazole.

- Introduces a sulfanyl linker instead of an ethyl spacer.

Applications : Registered in drug discovery databases (e.g., ZINC38144639) for kinase or receptor modulation studies .

Structural and Pharmacological Comparison Table

Biological Activity

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural motifs, including an imidazole ring and a fluorophenoxy group, which may contribute to its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of approximately 396.5 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O |

| Molecular Weight | 396.5 g/mol |

| CAS Number | Not specified |

| Log P (octanol/water) | Approximately 2.0 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurological pathways.

Anticancer Activity

Research has indicated that compounds with imidazole and piperazine moieties exhibit significant anticancer properties. A study demonstrated that similar imidazole derivatives showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 0.3 to 72 µM . The presence of the imidazole ring is often linked to enhanced interaction with biological targets, such as enzymes involved in cancer metabolism.

Neuropharmacological Effects

The piperazine component is known for its activity in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. For instance, studies have shown that piperazine derivatives can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders .

The mechanism of action for this compound likely involves multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones .

- Receptor Interaction : The imidazole ring may facilitate binding to specific receptors in the central nervous system, contributing to its neuropharmacological effects.

Case Studies

Several case studies have highlighted the efficacy of imidazole-based compounds:

- Study on Anticancer Activity : A recent investigation revealed that a related compound exhibited significant cytotoxicity against A431 human epidermoid carcinoma cells with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .

- Neuropharmacological Assessment : In behavioral studies, piperazine derivatives demonstrated anxiolytic effects in animal models, significantly reducing anxiety-like behaviors in tests such as the elevated plus maze .

Q & A

Q. What in vivo models are appropriate for evaluating neuroinflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.